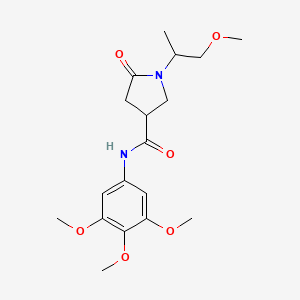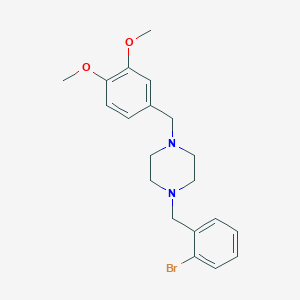
N-(3-acetylphenyl)-5-(4-chlorophenyl)-3-isoxazolecarboxamide
説明
N-(3-acetylphenyl)-5-(4-chlorophenyl)-3-isoxazolecarboxamide, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities. ACPD has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of N-(3-acetylphenyl)-5-(4-chlorophenyl)-3-isoxazolecarboxamide is mediated through its interaction with metabotropic glutamate receptors. These receptors are coupled to G proteins, which activate downstream signaling pathways that modulate synaptic transmission and plasticity. This compound acts as an agonist at these receptors, leading to the activation of intracellular signaling cascades that ultimately result in changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role in modulating synaptic transmission and plasticity, this compound has been shown to have neuroprotective effects in various models of neurodegenerative disease. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
One of the main advantages of using N-(3-acetylphenyl)-5-(4-chlorophenyl)-3-isoxazolecarboxamide in lab experiments is its specificity for metabotropic glutamate receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other glutamate receptor agonists. This can make it difficult to achieve robust effects at lower concentrations.
将来の方向性
There are several potential future directions for the study of N-(3-acetylphenyl)-5-(4-chlorophenyl)-3-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. This compound has been shown to have neuroprotective effects in various models of neurodegeneration, and further research could explore its potential as a treatment for these conditions. Another area of interest is the role of this compound in modulating synaptic plasticity in various brain regions. This could provide insights into the underlying mechanisms of learning and memory, as well as potential targets for therapeutic intervention. Finally, further research could explore the potential of this compound as a tool for studying the role of metabotropic glutamate receptors in various physiological and pathological processes.
科学的研究の応用
N-(3-acetylphenyl)-5-(4-chlorophenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its effect on the central nervous system. This compound has been shown to act as an agonist at metabotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. This makes this compound a valuable tool for studying the role of these receptors in various physiological and pathological processes.
特性
IUPAC Name |
N-(3-acetylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11(22)13-3-2-4-15(9-13)20-18(23)16-10-17(24-21-16)12-5-7-14(19)8-6-12/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXGGKKRZWZHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4669959.png)
![5-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4669966.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4669974.png)
![1-(4-fluorophenyl)-4-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4669981.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4669982.png)
![5-ethyl-3-(3-hydroxyphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4669995.png)
![methyl 10-cyclopropyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4669996.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4670004.png)
![3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4670007.png)

![N~2~-(3,4-dimethylphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4670020.png)
![1-methyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670026.png)
